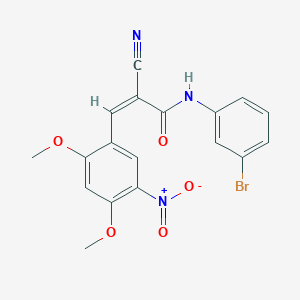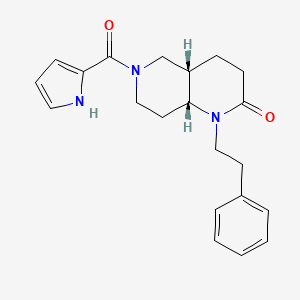
N-(3-bromophenyl)-2-cyano-3-(2,4-dimethoxy-5-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(2,4-dimethoxy-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPN and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
BPN has been found to have significant potential applications in various fields of scientific research. One of the primary applications of BPN is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. BPN has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. BPN has also been found to have potential applications in the field of neuroscience, where it has been shown to exhibit neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase.
Mécanisme D'action
The mechanism of action of BPN is primarily based on its ability to inhibit the activity of specific enzymes. BPN has been found to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of intracellular proteins, which ultimately leads to apoptosis in cancer cells. BPN has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which ultimately leads to neuroprotective effects.
Biochemical and Physiological Effects:
BPN has been found to have significant biochemical and physiological effects. In vitro studies have shown that BPN exhibits potent anticancer activity by inducing apoptosis in cancer cells. BPN has also been found to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase. In vivo studies have shown that BPN can cross the blood-brain barrier and accumulate in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BPN is its relatively simple synthesis method, which makes it easy to produce in large quantities. BPN has also been found to exhibit potent anticancer and neuroprotective activity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of BPN is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BPN. One of the primary directions is the development of new drugs based on the structure of BPN. BPN has been found to exhibit potent anticancer and neuroprotective activity, which makes it a potential candidate for the development of new drugs. Another direction is the investigation of the mechanism of action of BPN in more detail. The inhibition of the proteasome and acetylcholinesterase is the primary mechanism of action of BPN, but the exact details of how it inhibits these enzymes are still not fully understood. Finally, the investigation of the pharmacokinetics of BPN is another future direction. BPN has been shown to cross the blood-brain barrier and accumulate in the brain, but more research is needed to fully understand its pharmacokinetics.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 3-bromoaniline, 2,4-dimethoxy-5-nitrobenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through the Knoevenagel condensation reaction, which results in the formation of BPN. The synthesis of BPN is relatively simple and can be carried out in a single step.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-26-16-9-17(27-2)15(22(24)25)7-11(16)6-12(10-20)18(23)21-14-5-3-4-13(19)8-14/h3-9H,1-2H3,(H,21,23)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQXTFCQSEHSL-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methoxymethyl)-1-methyl-4-[4-(3-methyl-2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5399464.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399487.png)
![2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5399490.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5399499.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5399509.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5399510.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5399516.png)


![4-methoxy-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5399535.png)
![(4aS*,8aR*)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5399539.png)
![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5399561.png)